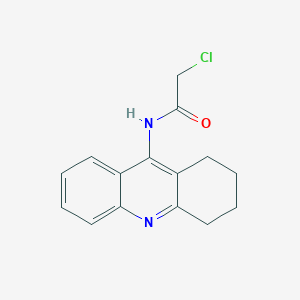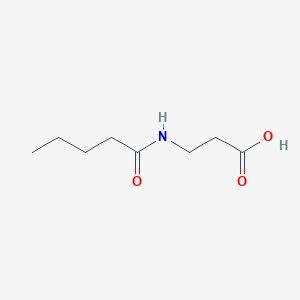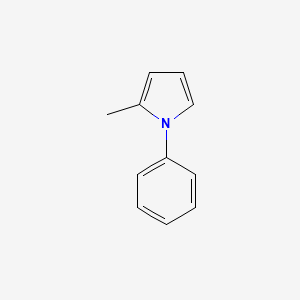
dibutyl4-aminophthalate
概要
説明
This compound is primarily used in industrial applications and research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl4-aminophthalate typically involves the esterification of 4-aminophthalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
dibutyl4-aminophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dibutyl 4-hydroxybenzene-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
dibutyl4-aminophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of dibutyl4-aminophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butanol and 4-aminophthalic acid, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
Dibutyl phthalate: Similar ester structure but lacks the amino group.
Diethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of butyl.
Dimethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Uniqueness
dibutyl4-aminophthalate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
特性
CAS番号 |
364042-39-7 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC名 |
dibutyl 4-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3 |
InChIキー |
DQAHYYUCJWXJIK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCCCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![[[n-(Benzyloxycarbonyl)amino]methyl]phosphate](/img/structure/B8711032.png)

![Cyclohexanone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B8711048.png)




![4-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8711091.png)



